碲化镓 (GaTe)
描述
Gallium telluride (GaTe) is a layered semiconductor that belongs to the III-VI metal-chalcogen family, which includes GaS, GaSe, and GaTe. Its crystal structure is more complex than those of GaS and GaSe, featuring weakly interacting two-dimensional sheets that stack in various ways to form the full three-dimensional structure. GaTe exists in both stable (α-GaTe) and metastable (β-GaTe) modifications, with α-GaTe being monoclinic and β-GaTe being hexagonal. The hexagonal phase transitions to the monoclinic phase at high temperatures. GaTe's optical properties, including its reflectance spectra, vary with polarization, highlighting its complex structure and behavior (Edwards, 1997).
Synthesis Analysis
GaTe has been synthesized using various methods, including electrochemical synthesis, which produces novel gallium telluride compounds consisting of one-dimensional chains held together by hydrogen bonds (Warren et al., 1994), and physical vapor transport, which yields anisotropic semiconducting GaTe nanomaterials (Cai et al., 2017).
Molecular Structure Analysis
GaTe's molecular structure is characterized by its anisotropic behavior and low symmetry, which significantly influences its optical properties. This anisotropy is essential for applications in optoelectronics and thermoelectrics. Studies have explored GaTe's in-plane optical anisotropy, revealing intricate dependences on flake thickness, photon and phonon energies, which are crucial for its application potential (Huang et al., 2016).
Chemical Reactions and Properties
Chemical vapor deposition (CVD) techniques have been employed to grow hexagonal gallium selenide and telluride films, demonstrating the envelope of molecular control achievable over these materials. This method results in polycrystalline hexagonal layered structures with significant implications for their chemical and physical properties (Gillan & Barron, 1997).
Physical Properties Analysis
GaTe's physical properties, such as its high photoresponsivity and promising thermoelectric performance, are closely tied to its unique in-plane anisotropy and low symmetry. The material's interaction with light, including electron-photon and electron-phonon interactions, is an area of active investigation, offering insights into its suitability for various optoelectronic and thermoelectric applications (Huang et al., 2016).
Chemical Properties Analysis
GaTe's surface oxidation can be harnessed to expand its application range, including electrocatalysis, photocatalysis, and gas sensing. The formation of a nanoscale Ga2O3 skin over GaTe due to Te vacancies enhances its performance in these areas. This unexpected benefit of surface oxidation opens new avenues for the utilization of GaTe beyond traditional photonic and optoelectronic devices (Bondino et al., 2022).
科学研究应用
光催化、电催化和化学传感:GaTe 是一种范德华半导体,当与它的天然氧化物 Ga2O3 界面化时,在光催化、电催化和气体传感方面表现出增强的能力。这种组合在析氢反应中显示出有希望的结果,并且与传统的 Pt/C 电极相比,它有可能降低成本。它还适用于在高温下检测水、氨和二氧化氮等气体,这有利于监测燃烧过程 (Bondino 等人,2022).
光电和热电:层状 GaTe 的面内各向异性和低对称性使其成为光电和热电的有希望的候选者。由于独特的电子-光子和电子-声子相互作用,它表现出高光响应性、短响应时间和显着的热电性能 (Huang 等人,2016).
光电器件:在没有金属颗粒的情况下制造的 GaTe 纳米线保留了优异的光学性能,并且是光电应用的潜在材料。这些纳米线可以使用自催化生长机制合成,提供简单性和有效性 (Saeb & Varga, 2022).
纳米机电器件:薄 GaTe 纳米鼓由于其直接带隙和弹性特性,非常适合创建可以作为传感器和执行器的纳米机电器件。对其弹性特性的研究为新的光机械应用铺平了道路 (Chitara & Ya’akobovitz, 2017).
伽马射线光谱:由于其带隙和平均原子序数,GaTe 在室温伽马射线光谱方面的潜力得到探索。其各向异性物理特性使其成为辐射检测应用的候选者 (Conway 等人,2007).
柔性光电探测器:GaTe 纳米线用于创建柔性光电探测器,展示出高响应度和量子效率。这些器件表现出优异的机械柔性和电稳定性,表明它们在未来柔性光电应用中的潜力 (Yu 等人,2014).
纳米器件钝化:使用氢-倍半硅氧烷 (HSQ) 的新型化学钝化方法有效地保护 GaTe 薄片免受氧化,保留其结构和光学特性。这对于它们在纳米电子、光电子和量子光子学中的使用至关重要 (Kotha 等人,2019).
安全和危害
未来方向
Gallium telluride (GaTe) is a two-dimensional (2D) semiconductor that has received considerable attention due to its potential applications in solid state optics and electronics, particularly as a sensing material in field-effect transistor (FET) photodetectors . The results demonstrate the crucial role of interlayer interactions in the structural stability, which provides a phase engineering strategy for device applications .
属性
InChI |
InChI=1S/Ga.HTe.2H/h;1H;; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHAZMDKPWLCOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[GaH2].[TeH] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaH3Te | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gallium telluride (GaTe) | |
CAS RN |
12024-14-5 | |
Record name | Gallium telluride (GaTe) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gallium telluride (GaTe) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。